molecular formula C12H11N3O2 B7637714 5-Amino-2-anilinopyridine-3-carboxylic acid

5-Amino-2-anilinopyridine-3-carboxylic acid

Cat. No.: B7637714
M. Wt: 229.23 g/mol
InChI Key: BRGJQUKKEZAVPY-UHFFFAOYSA-N
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Description

5-Amino-2-anilinopyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, an aniline group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-anilinopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-anilinopyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-anilinopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Amino-2-anilinopyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-anilinopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

IUPAC Name

5-amino-2-anilinopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-8-6-10(12(16)17)11(14-7-8)15-9-4-2-1-3-5-9/h1-7H,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJQUKKEZAVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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